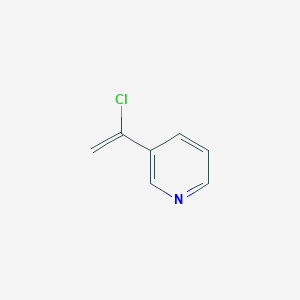

3-(1-Chloroethenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-chloroethenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQHGEZDSWNXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CN=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507615 | |

| Record name | 3-(1-Chloroethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63671-83-0 | |

| Record name | 3-(1-Chloroethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 1 Chloroethenyl Pyridine

Direct Synthesis Strategies for the 3-(1-Chloroethenyl)pyridine Framework

Direct synthesis strategies focus on introducing the chloroethenyl group onto a pre-existing pyridine (B92270) ring or a simple precursor. These methods are often convergent and benefit from the wide availability of functionalized pyridine starting materials.

Palladium-Catalyzed Cross-Coupling Reactions for Vinylic Halide Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, reactions like the Stille and Suzuki couplings can be envisioned to couple a pyridyl electrophile with a chloroethenyl nucleophile or vice versa.

A plausible route involves the Stille coupling of a pyridyl triflate or halide with an organotin reagent, such as (1-chloroethenyl)tributylstannane. The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands. While vinyl chlorides can be less reactive than other vinyl halides in some coupling reactions, the use of highly active catalyst systems can overcome this limitation. wikipedia.org

Alternatively, a Suzuki-type coupling could be employed, using a pyridylboronic acid derivative and a chloroethenyl halide. However, the stability of 2-pyridylboronic acids can be a concern due to potential protodeboronation. acsgcipr.org Using more stable boronic esters, such as the pinacol (B44631) ester, can mitigate this issue. acsgcipr.org A study on the palladium-catalyzed modular assembly of electron-rich alkenes from trichloroethylene (B50587) demonstrates the selective functionalization of C-Cl bonds, a strategy that could be adapted for this synthesis. acs.orgumanitoba.ca For instance, the cross-coupling of 3-pyridylboronic acid with a suitable dichlorovinyl ether derivative under palladium catalysis has been shown to be effective. acs.org

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Pyridyl Component | Chloroethenyl Component | Catalyst/Reagents |

|---|---|---|---|

| Stille Coupling | 3-Bromopyridine or 3-Pyridyltriflate | (1-Chloroethenyl)tributylstannane | Pd(PPh₃)₄, Ligands |

Hydrohalogenation of Ethynylpyridine Precursors

The addition of hydrogen halides across the triple bond of an alkyne is a fundamental method for preparing vinyl halides. The hydrochlorination of 3-ethynylpyridine (B57287) would theoretically yield this compound. Research into the hydrohalogenation of ethynylpyridines has shown that the reaction mechanism is highly dependent on the position of the ethynyl (B1212043) group on the pyridine ring. acs.org

In a study by Asahara and Nishiwaki, the hydrochlorination of 2-ethynylpyridine (B158538) and 4-ethynylpyridine (B1298661) proceeded, driven by the formation of a pyridinium (B92312) salt which enhances the electrophilicity of the ethynyl group and facilitates the nucleophilic attack of the chloride ion. acs.orgchemicalbook.com However, under the same reaction conditions, 3-ethynylpyridine was found to be inert and was recovered quantitatively. acs.org This lack of reactivity is attributed to the unfavorable electronic effects and the geometric distance between the protonated nitrogen and the triple bond in the 3-position, which does not sufficiently activate the alkyne for nucleophilic attack by the chloride anion.

Table 2: Reactivity of Ethynylpyridines in Hydrochlorination

| Substrate | Product(s) | Yield | Reference |

|---|---|---|---|

| 2-Ethynylpyridine | 2-(1-Chloroethenyl)pyridine | High | acs.org |

| 3-Ethynylpyridine | No reaction | 0% | acs.org |

This finding indicates that direct hydrochlorination of 3-ethynylpyridine is not a viable synthetic route to this compound under these conditions.

Functional Group Interconversion Routes to Chloroethenylpyridines

Functional group interconversion (FGI) offers another direct pathway to the target compound from readily available precursors. conicet.gov.armdpi.com A prominent FGI strategy is the Wittig reaction. The reaction of 3-pyridinecarboxaldehyde (B140518) with a chloromethylenetriphenylphosphorane ylide could furnish this compound. researchgate.net

Another potential precursor for FGI is 3-acetylpyridine (B27631). chemicalbook.comprepchem.comgoogle.com This ketone can be converted to the target vinyl chloride through various olefination reactions. For example, a chromium-catalyzed olefination using chloroform (B151607) has been shown to convert arylaldehydes to the corresponding β-halostyrene derivatives. rsc.org A similar transformation of 3-acetylpyridine could be envisioned. The reaction of 3-acetylpyridine with phosphorus pentachloride (PCl₅) is another classical method to replace the carbonyl oxygen with two chlorine atoms, which could then be followed by elimination to form the desired vinyl chloride.

Flash vacuum thermolysis of 2-(1-chloroethenyl)phenanthrene has been shown to yield 2-ethynylphenanthrene, indicating that the reverse reaction, the hydrochlorination of an ethynyl group, is a plausible FGI. acs.org However, as noted in the previous section, this is not effective for the 3-pyridyl isomer.

Convergent and Divergent Synthesis of Pyridine Ring Systems Incorporating Halogenated Moieties

These strategies involve the construction of the pyridine ring itself, with the chloroethenyl substituent or a precursor already attached to one of the acyclic starting materials.

Multi-Component Reactions for Pyridine Core Construction

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and operational complexity. acsgcipr.orgresearchgate.net Several MCRs for pyridine synthesis could potentially be adapted to produce this compound.

One such approach could involve a β-chlorovinyl aldehyde as a key component. For instance, a three-component reaction for the synthesis of 1,3-thiazine-2-thiones utilizes β-chlorovinyl aldehydes, which are prepared from α-methylene ketones. rsc.org A similar strategy could be employed in a pyridine-forming MCR. For example, a reaction between a β-chlorovinyl aldehyde, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source could theoretically construct the pyridine ring with the desired substituent.

Palladium-catalyzed multicomponent synthesis of indolizines has been reported, which proceeds via the carbonylative formation of a pyridine-based 1,3-dipole. nih.gov While not directly yielding a simple pyridine, this demonstrates the potential of MCRs in functionalizing pyridine frameworks in a modular fashion.

Classical Pyridine Syntheses Adapted for Chloroethenyl Substitution

Several classical named reactions for pyridine synthesis, such as the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses, offer viable routes if appropriate precursors bearing the chloroethenyl group are used.

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source. researchgate.netwikipedia.orgorganic-chemistry.org To synthesize this compound, one might envision using an appropriately substituted aldehyde or β-ketoester. The first step of the Hantzsch synthesis is often a Knoevenagel condensation between the aldehyde and a β-ketoester. chemtube3d.com By using a chloro-substituted aldehyde, the desired functionality could be incorporated into the final pyridine product after cyclization and oxidation.

The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to yield highly substituted pyridines. wikipedia.orgijpsonline.comresearchgate.net The versatility of this method allows for a wide range of substituents on both fragments. wikipedia.org To obtain the target molecule, one could utilize an α,β-unsaturated carbonyl compound that already contains the 1-chloroethenyl group.

The Guareschi-Thorpe synthesis is another classical method for preparing substituted pyridones, which can then be further functionalized. This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a similar active methylene (B1212753) compound in the presence of a base. While this method primarily yields 2-pyridones, subsequent chemical transformations could potentially lead to the desired 3-substituted pyridine.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-Bromopyridine |

| 3-Ethynylpyridine |

| 3-Pyridinecarboxaldehyde |

| 3-Acetylpyridine |

| 2-Ethynylpyridine |

| 4-Ethynylpyridine |

| 2-(1-Chloroethenyl)pyridine |

| 4-(1-Chloroethenyl)pyridine |

| (1-Chloroethenyl)tributylstannane |

| 3-Pyridylboronic acid |

| 1,2-Dichloroethene |

| 2-(1-Chloroethenyl)phenanthrene |

| 2-Ethynylphenanthrene |

| Phosphorus pentachloride |

| β-Chlorovinyl aldehyde |

| 1,3-Thiazine-2-thiones |

| Indolizines |

| 2-Pyridones |

Advanced Derivatization and Functionalization Strategies

The strategic modification of the this compound scaffold is crucial for developing novel compounds with tailored properties. Advanced derivatization and functionalization strategies focus on both the pyridine nucleus and the chloroethenyl moiety, enabling the synthesis of a diverse range of analogs.

The functionalization of the pyridine ring in this compound and related structures can be achieved with a high degree of regioselectivity through various modern synthetic methods. Organometallic reagents play a pivotal role in these transformations.

One powerful strategy involves the use of pyridyne intermediates. For instance, 3-chloropyridines can undergo regioselective 3,4-difunctionalization. This process is initiated by a regioselective lithiation, followed by transmetalation with an organomagnesium halide. Subsequent heating generates a 3,4-pyridyne intermediate. The regioselective addition of a Grignard moiety to position 4, followed by quenching with an electrophile at position 3, yields polyfunctional 2,3,4-substituted pyridines. nih.gov This methodology has been successfully adapted to a continuous flow setup, demonstrating its potential for larger-scale synthesis. nih.gov

Directed ortho-metalation is another key technique for regioselective functionalization. The choice of the metalating agent and the presence of directing groups on the pyridine ring guide the position of metalation and subsequent electrophilic trapping. For example, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regioselective magnesiation of various pyridine derivatives. rsc.org The regioselectivity can sometimes be controlled by additives; for instance, the functionalization of pyrazolo[1,5-a]pyridine (B1195680) can be directed to either the C-2 or C-7 position by the presence or absence of BF₃·OEt₂. rsc.org

Neighboring group assistance can also facilitate regioselective transformations. In 3-hydroxy-pyridine carboxylates, the deprotonated phenolic hydroxyl group can assist in the selective hydrolysis, transesterification, and aminolysis of adjacent ester groups under mild conditions. nih.gov While not directly demonstrated on this compound itself, this principle offers a potential pathway for regioselective manipulation if a hydroxyl group is present or introduced onto the pyridine ring.

The activation of the pyridine ring with Lewis acids like BF₃·OEt₂ can also promote regioselective additions. This method has been used for the direct alkynylation of pyridines at the C-2 position using alkynyllithium reagents in an oxidative cross-coupling reaction. researchgate.net For 4-substituted pyridines, the same promoter facilitates cross-coupling with alkylmagnesium reagents at the C-4 position. researchgate.net These transition-metal-free methods provide a versatile approach to polysubstituted pyridines. researchgate.net

Table 1: Examples of Reagents for Regioselective Functionalization of Pyridine Derivatives

| Reagent/System | Position of Functionalization | Type of Transformation | Reference |

| n-BuLi / RMgX | C-3 and C-4 | Difunctionalization via pyridyne intermediate | nih.gov |

| TMPMgCl·LiCl | Varies (e.g., C-2, C-7) | Directed ortho-metalation | rsc.org |

| BF₃·OEt₂ / Alkynyllithium | C-2 | Oxidative alkynylation | researchgate.net |

| BF₃·OEt₂ / Alkylmagnesium | C-4 | Cross-coupling | researchgate.net |

The chloroethenyl group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

One of the primary reactions of the chloroethenyl moiety is its participation in cross-coupling reactions. For instance, the homocoupling of n-(2-chloroethenyl)pyridines, mediated by zero-valent nickel complexes, can produce 1,4-di(n-pyridyl)-1,3-butadienes. researchgate.net This reaction proceeds at room temperature and typically yields the (1E,3E)-stereoisomer. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also viable, enabling the introduction of various aryl and heteroaryl substituents. This has been demonstrated with related vinyl chlorides like 2-(1-chloroethenyl)naphthalene, which can undergo transformations in the presence of palladium nanoparticles. researchgate.net

The chloroethenyl group can also undergo transformations that lead to other functional groups. For example, unusual transformations of Ugi bisamides derived from β-chlorovinylaldehydes have been observed. Acid hydrolysis, which is expected to cleave an amide bond, can instead lead to the elimination of a chloroacetamide moiety and conversion of the β-chlorovinyl fragment. beilstein-journals.org While this specific example involves a more complex substrate, it highlights the potential for unexpected reactivity of the chloroethenyl group under certain conditions.

Furthermore, the chloroethenyl moiety can be a precursor to an ethynyl group, although this transformation can sometimes be challenging. Attempts to dehydrochlorinate 2-(1-chloroethenyl)naphthalene to form 2-ethynylnaphthalene (B39655) have resulted in homo- and cross-coupling products in the presence of palladium catalysts. researchgate.net

The development of asymmetric methods to synthesize chiral analogs of this compound is an area of growing interest, particularly for applications in medicinal chemistry and materials science. While specific examples for the asymmetric synthesis of chiral analogs of this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral pyridyl compounds can be considered.

One prominent approach is the asymmetric hydrogenation of prochiral pyridine derivatives. A notable example is the synthesis of enantioenriched δ-lactams from oxazolidinone-substituted pyridines. nih.govd-nb.info In this method, a chiral oxazolidinone auxiliary attached to the pyridine ring directs a diastereoselective hydrogenation of the pyridine core. nih.govd-nb.info Subsequent hydrolysis of the intermediate yields the chiral lactam. This "interrupted hydrogenation" strategy demonstrates how a chiral auxiliary can control the stereochemical outcome of a reaction on the pyridine ring. nih.govd-nb.info

Another strategy involves the use of chiral catalysts. Asymmetric Prins cyclization, catalyzed by chiral Brønsted acids like chiral phosphoric acids (CPAs) or imidodiphosphoric acids (iIDPs), can be used to synthesize chiral tetrahydropyrans, which are structurally related to piperidines. beilstein-journals.org These catalysts create a chiral environment that directs the stereochemical course of the cyclization.

Retrosynthetic analysis of a chiral target molecule like (S)-1-(pyridin-3-yl)propan-1-ol reveals several potential asymmetric synthetic routes. dokumen.pub These include the asymmetric reduction of a corresponding ketone using chiral reducing agents or catalysts, or the addition of an organometallic reagent to an aldehyde in the presence of a chiral ligand. dokumen.pub These general principles could be adapted for the synthesis of chiral alcohols derived from this compound.

Table 2: General Strategies for Asymmetric Synthesis of Chiral Pyridine Derivatives

| Strategy | Key Feature | Potential Application | Reference |

| Auxiliary-directed Hydrogenation | Use of a recyclable chiral auxiliary to direct diastereoselective hydrogenation. | Synthesis of chiral piperidines and lactams. | nih.govd-nb.info |

| Chiral Brønsted Acid Catalysis | Asymmetric Prins cyclization to form chiral heterocycles. | Synthesis of chiral tetrahydropyrans. | beilstein-journals.org |

| Asymmetric Ketone Reduction | Use of chiral catalysts or reagents for the enantioselective reduction of a ketone. | Synthesis of chiral pyridyl alcohols. | dokumen.pub |

Strategic Precursors and Synthons for this compound Construction

The synthesis of this compound relies on the availability of suitable precursors and synthons. Retrosynthetic analysis suggests several viable starting materials and synthetic routes.

A common and direct precursor is 3-ethynylpyridine . The hydrochlorination of 3-ethynylpyridine would theoretically yield this compound. However, studies on the hydrohalogenation of ethynylpyridines have shown that the reactivity is highly dependent on the position of the ethynyl group. While 2-ethynylpyridines readily undergo hydrochlorination to form 2-(chloroethenyl)pyridines, 3-ethynylpyridine has been reported to be inert under similar conditions. acs.orgst-andrews.ac.uk This difference in reactivity is attributed to the electronic effects and the ability of the nitrogen atom to facilitate the reaction in the 2-substituted isomer. acs.org

Another important synthon is 3-acetylpyridine . This ketone can be converted to this compound through a variety of olefination reactions. For example, a Wittig-type reaction using a chloromethylphosphonium salt could be employed. Alternatively, reaction with phosphorus pentachloride (PCl₅) or a similar chlorinating agent could potentially convert the acetyl group into the desired chloroethenyl moiety.

Pyridine-3-carbaldehyde also serves as a valuable precursor. researchgate.net Similar to 3-acetylpyridine, it can undergo olefination reactions. A Wittig reaction with a chloromethylenetriphenylphosphorane would introduce the chloroethenyl group.

More fundamental building blocks can also be used in the de novo synthesis of the pyridine ring itself. For instance, 3-methylpyridine (B133936) (3-picoline) is a readily available industrial chemical. wikipedia.org While not a direct precursor, functionalization of the methyl group or the pyridine ring could lead to intermediates that are then converted to this compound. The synthesis of 3-methylpyridine itself can be achieved from simple molecules like acrolein, propionaldehyde, and ammonia. wikipedia.org

Finally, retrosynthetic thinking points to the disconnection of the carbon-carbon bond of the ethenyl group. dokumen.pub This suggests a coupling reaction between a 3-pyridyl nucleophile (e.g., 3-pyridylmagnesium bromide or 3-pyridylzinc chloride) and a two-carbon electrophile containing a chloroethenyl group, such as 1,1-dichloroethene or a related vinyl halide derivative.

Table 3: Key Precursors for the Synthesis of this compound

| Precursor | Potential Synthetic Transformation | Reference |

| 3-Ethynylpyridine | Hydrochlorination (reported to be challenging) | acs.orgst-andrews.ac.uk |

| 3-Acetylpyridine | Wittig-type olefination or reaction with PCl₅ | - |

| Pyridine-3-carbaldehyde | Wittig-type olefination | researchgate.net |

| 3-Methylpyridine | Functionalization followed by elaboration | wikipedia.org |

Reactivity and Mechanistic Investigations of 3 1 Chloroethenyl Pyridine

Nucleophilic Substitution and Addition Reactions of the Chloroethenyl Group

The chloroethenyl group at the 3-position of the pyridine (B92270) ring is an electron-poor olefin, making it susceptible to reactions involving nucleophiles. These transformations can proceed either through a substitution of the chlorine atom, often facilitated by a transition metal catalyst, or by direct addition of a nucleophile across the double bond.

The vinyl chloride functionality of 3-(1-chloroethenyl)pyridine serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. nobelprize.orgcem.com These reactions, such as the Suzuki, Heck, and Negishi couplings, allow for the substitution of the chlorine atom with a wide variety of organic substituents. nobelprize.orgorganic-chemistry.orgorganic-chemistry.org

The general catalytic cycle for these transformations begins with the oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond of the chloroethenyl group to form a palladium(II) intermediate. youtube.comyoutube.com This is followed by transmetalation, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) to the palladium center. nobelprize.org The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. youtube.com The Heck reaction follows a slightly different path involving migratory insertion of an alkene followed by β-hydride elimination. wikipedia.orgyoutube.com

The versatility of these methods allows for the synthesis of a diverse array of 3-vinylpyridine (B15099) derivatives, which are valuable precursors in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst/Ligand | Base | Resulting Product Structure |

| Suzuki | Aryl/Alkenyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | 3-(1-Aryl/Alkenyl-ethenyl)pyridine |

| Heck | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂, Pd(dba)₂ | Et₃N, K₂CO₃ | 3-(1-Substituted-butadienyl)pyridine |

| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄, PdCl₂(dppf) | Not required | 3-(1-Alkyl/Aryl-ethenyl)pyridine |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Not required | 3-(1-Aryl/Alkenyl-ethenyl)pyridine |

| Kumada | Grignard Reagent (R-MgX) | PdCl₂(dppf), NiCl₂(dmpe) | Not required | 3-(1-Alkyl/Aryl-ethenyl)pyridine |

This table presents representative conditions for palladium-catalyzed cross-coupling reactions applicable to this compound, based on established methodologies for vinyl chlorides and halopyridines. organic-chemistry.orgnih.govrsc.org

The double bond in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of both the pyridine ring and the chlorine atom. This allows for direct conjugate or Michael-type addition reactions. wikipedia.org In these processes, a nucleophile adds to the β-carbon of the vinyl group, leading to the formation of a stabilized carbanionic intermediate which can then be trapped, typically by protonation. mdpi.comnsf.govnih.gov

A wide range of "soft" nucleophiles, such as enolates from 1,3-dicarbonyl compounds, amines, and thiols, can participate in this reaction. youtube.com The reaction of olefinic N-heterocycles with organolithium reagents has also been documented, where the resulting stabilized anionic intermediate can be trapped with various electrophiles, expanding the synthetic utility beyond simple protonation. nsf.govnih.gov This reactivity provides a direct route to functionalized ethylpyridine derivatives.

| Nucleophile | Reagent Example | Expected Product after Protonation |

| Carbon Nucleophile | Diethyl malonate | Diethyl 2-(1-(pyridin-3-yl)ethyl)malonate |

| Nitrogen Nucleophile | Piperidine | 3-(1-(Piperidin-1-yl)ethyl)pyridine |

| Sulfur Nucleophile | Thiophenol | 3-(1-(Phenylthio)ethyl)pyridine |

| Hydride Nucleophile | Lithium aluminum hydride | 3-Ethylpyridine |

| Organometallic | Phenyllithium | 3-(1-Phenylethyl)pyridine |

This table illustrates the expected products from the direct nucleophilic addition to the activated olefinic bond of this compound, assuming subsequent loss or substitution of the chloro group or simple addition-protonation. mdpi.comquimicaorganica.org

Electrophilic and Radical Transformations of the Pyridine Ring and Side Chain

Beyond the reactivity of the chloroethenyl group, both the pyridine ring and the side chain can undergo transformations involving electrophilic and radical intermediates. Activation of the pyridine nitrogen or the use of modern catalytic techniques enables functionalization that might otherwise be challenging due to the inherent electron-poor nature of the pyridine ring.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electronegativity of the nitrogen atom. However, this reactivity can be enhanced and controlled by converting the pyridine to its corresponding N-oxide. bhu.ac.in Oxidation of the nitrogen atom in this compound, typically with a peroxy acid, yields this compound N-oxide.

This N-oxide functionality dramatically alters the electronic properties of the ring. The oxygen atom can donate electron density into the ring via resonance, which activates the C2 (ortho) and C4 (para) positions towards attack by electrophiles. bhu.ac.inwikipedia.org This allows for EAS reactions like nitration and halogenation to proceed under conditions that would be ineffective for the parent pyridine. rsc.orgchegg.com Following the substitution reaction, the N-oxide can be deoxygenated, often with reagents like PCl₃ or zinc dust, to restore the pyridine ring, providing a powerful strategic tool for accessing 2- and 4-substituted 3-vinylpyridines. wikipedia.org

| Electrophilic Reaction | Reagents | Major Product (before deoxygenation) |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-(1-chloroethenyl)pyridine N-oxide |

| Bromination | Br₂ / Oleum | 4-Bromo-3-(1-chloroethenyl)pyridine N-oxide |

| Chlorination | POCl₃ | 2-Chloro- and 4-Chloro-3-(1-chloroethenyl)pyridine |

| Sulfonation | SO₃ / H₂SO₄ | This compound-4-sulfonic acid N-oxide |

This table summarizes potential electrophilic aromatic substitution reactions on this compound N-oxide, with regioselectivity directed to the C4 position as is typical for pyridine N-oxides. rsc.orgpearson.com

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying heterocyclic scaffolds. beilstein-journals.org Photochemical and organocatalytic methods are particularly effective for pyridines. nih.govacs.org These reactions often proceed through the generation of radical intermediates under mild conditions. nih.govacs.org

For 3-substituted pyridines, these functionalization strategies can exhibit distinct regioselectivity. For instance, photochemical methods involving the generation of pyridinyl radicals from pyridinium (B92312) ions have shown effective coupling at the C4 and C6 positions. nih.govacs.org Organocatalytic systems, sometimes in conjunction with photoredox catalysis, can activate aliphatic C-H bonds to generate alkyl radicals that then add to the pyridine ring in a Minisci-type fashion or via alternative radical-radical coupling pathways. nih.govacs.org It is also conceivable that C-H bonds on the vinyl side chain could be targeted, although functionalization of the pyridine ring is more commonly observed. nih.gov

| Catalysis Type | Catalyst/Reagents | C-H Source | Potential Product |

| Photoredox | Ir or Ru photocatalyst, HAT agent | Cyclohexane | 4-Cyclohexyl-3-(1-chloroethenyl)pyridine |

| Organocatalytic | Dithiophosphoric acid, light | Tetrahydrofuran | 4-(Tetrahydrofuran-2-yl)-3-(1-chloroethenyl)pyridine |

| Metal-Catalyzed | Rh(I) or Sc(III) complexes | Styrene | 2-(1-Phenylethyl)-3-(1-chloroethenyl)pyridine |

This table provides illustrative examples of C-H functionalization reactions that could be applied to this compound, based on established methods for pyridine functionalization. beilstein-journals.orgacs.org

The olefinic bond of this compound is a receptive platform for radical reactions. Intermolecular radical additions can be initiated by various methods, including photoredox catalysis or thermal decomposition of radical precursors. Nucleophilic carbon-centered radicals readily add to the electron-deficient double bond. nih.gov

Furthermore, the molecule can be designed to undergo intramolecular radical cyclization, a powerful strategy for constructing new ring systems. wikipedia.org In a typical approach, a radical is generated on a tether attached to either the pyridine ring or a substituent on the vinyl group. This radical can then add to the chloroethenyl double bond (an exo or endo cyclization) or, alternatively, a radical generated on the side chain could attack the pyridine ring itself. Such cascade reactions, sometimes initiated by the addition of a radical to an alkyne precursor of the vinyl group, can lead to the rapid assembly of complex polycyclic and spirocyclic structures. iu.educhemrxiv.orgrsc.org

| Reaction Type | Radical Source | Key Intermediate | Product Type |

| Intermolecular Addition | Alkyl radical (from R-I) | Adduct radical at C2 of ethyl chain | 2-Substituted ethylpyridine |

| Intramolecular Cyclization | Radical on a C5-tethered chain | Cyclized radical (e.g., 5-exo-trig) | Fused or spirocyclic dihydropyridine |

| Cascade Annulation | Pyridine N-oxy radical addition to a precursor enyne | β-Oxyvinyl radical | Polycyclic heterocycle |

This table outlines potential radical-mediated transformations involving the chloroethenyl moiety, drawing from principles of radical addition and cyclization reactions. nih.govwikipedia.orgiu.edu

Rearrangement Reactions and Isomerization Pathways

The structural framework of this compound, featuring both a vinylic halide and a pyridine ring, presents intriguing possibilities for molecular rearrangements and isomerizations. These potential transformations are governed by the inherent reactivity of each functional group under various reaction conditions.

Vinylic Halide Rearrangements

Rearrangements involving vinylic halides typically proceed through the formation of highly unstable vinylic carbocation intermediates. In general, 1,2-hydride and 1,2-alkyl shifts are uncommon in vinylic cations. echemi.com This is because the interacting orbitals required for the shift are orthogonal, leading to a very high activation energy for the rearrangement process. echemi.com

For this compound, the generation of a vinylic carbocation at the chlorinated carbon would be energetically unfavorable. Consequently, classic carbocation rearrangements, such as a 1,2-hydride shift from the adjacent pyridine ring to the vinyl cation, are not considered facile pathways. Even though a hypothetical rearrangement could lead to a more stable allylic carbocation, the kinetic barrier for such a transformation is prohibitively high. echemi.com

Isomerization of the double bond (E/Z isomerization) could be possible under photochemical conditions, a phenomenon observed in other complex ethene-bridged molecules. However, specific studies on the isomerization pathways of this compound are not extensively documented. Isomerization might also be induced via addition-elimination sequences under specific catalytic conditions, as seen in rearrangements of vinyl sulfones. nih.gov

Pyridine Ring Rearrangements

The pyridine ring itself can undergo several types of rearrangements, although these often require harsh conditions or specific activation.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where a suitable functional group can displace a part of the pyridine ring system. Theoretical studies on S-N type Smiles rearrangements on pyridine rings confirm the kinetic feasibility of such reactions under mild conditions, proceeding through ipso-substitution followed by ring closure. researchgate.net The presence of the chloroethenyl group at the 3-position would electronically influence the pyridine ring, but its direct participation in a Smiles-type rearrangement would depend on the specific reactants and reaction pathway.

Ciamician-Dennstedt Rearrangement: This reaction involves the ring expansion of a pyrrole (B145914) with a dichlorocarbene (B158193) to yield a 3-chloropyridine. wikipedia.org While this is a synthetic route to substituted pyridines rather than a rearrangement of a pre-formed pyridine, it highlights a classic transformation of heterocyclic rings.

Pyridyne Intermediates: The formation of highly reactive pyridyne intermediates from substituted chloropyridines can lead to subsequent difunctionalization and apparent rearrangement of substituents. For instance, 3,4-pyridynes can be generated from 3-chloropyridines, which then react with nucleophiles to yield polysubstituted pyridines. nih.gov

Catalytic Applications as a Ligand or Substrate in Organic Transformations

The dual functionality of this compound—a coordinating pyridine nitrogen and a reactive vinylic chloride—allows it to serve as either a ligand for a metal catalyst or as a substrate in coupling reactions.

Role in Transition Metal-Catalyzed Reactions

Pyridine and its derivatives are ubiquitous ligands in transition metal catalysis, valued for their ability to stabilize metal centers and modulate their reactivity. ias.ac.inrsc.org

As a Ligand: this compound can act as a monodentate ligand through its nitrogen atom. The electronic properties of the chloroethenyl substituent are crucial. As an electron-withdrawing group, it reduces the electron density on the pyridine ring and lowers the basicity of the nitrogen atom. This diminished Lewis basicity would result in weaker coordination to a metal center compared to unsubstituted pyridine or pyridines with electron-donating groups. This modulation of electronic properties can be harnessed to fine-tune the activity of a catalyst. For example, pyridine-functionalized N-heterocyclic carbene ligands are used in ruthenium(II) complexes for various catalytic transformations. ias.ac.in

As a Substrate: The vinylic chloride moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for forming new carbon-carbon bonds. wikipedia.orglibretexts.org The reactivity of the C-Cl bond allows for the introduction of diverse functional groups at the vinyl position.

| Reaction Type | Coupling Partner | Catalyst (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Substituted styrene derivative |

| Heck-Mizoroki Reaction | Alkene | Pd(0) or Pd(II) complex | Substituted diene |

| Stille Coupling | Organostannane | Pd(0) complex | Substituted styrene derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I) cocatalyst system | Substituted enyne |

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of this compound.

In these reactions, the pyridine ring can also play a secondary role by coordinating to the palladium center, potentially influencing the regioselectivity and efficiency of the catalytic cycle. mdpi.com

Organocatalytic Applications

Pyridine and its derivatives, particularly those with strong electron-donating groups like 4-(Dimethylamino)pyridine (DMAP), are widely used as nucleophilic catalysts in organic synthesis, most notably in acylation reactions. The catalytic cycle involves the nucleophilic attack of the pyridine nitrogen on an electrophile (e.g., an acid anhydride) to form a highly reactive pyridinium intermediate.

The catalytic efficacy of a pyridine derivative is directly related to the nucleophilicity of its nitrogen atom. The presence of the electron-withdrawing 1-chloroethenyl group on this compound decreases the electron density at the nitrogen atom, thereby reducing both its basicity and nucleophilicity. Consequently, it is expected to be a significantly less effective organocatalyst compared to pyridine or electron-rich derivatives. nih.gov Recent advances have also explored the photochemical functionalization of pyridines using organocatalysts, which proceeds through the formation of pyridinyl radicals. acs.orgresearchgate.netnih.gov

The influence of substituents on the basicity of the pyridine ring is illustrated by comparing their pKa values. A lower pKa value indicates lower basicity.

| Compound | Substituent | pKa of Conjugate Acid |

| 4-(Dimethylamino)pyridine | -N(CH₃)₂ (electron-donating) | 9.70 |

| 4-Methylpyridine | -CH₃ (electron-donating) | 6.02 |

| Pyridine | None | 5.25 |

| 3-Chloropyridine | -Cl (electron-withdrawing) | 2.84 |

| This compound | -CH=CHCl (electron-withdrawing) | Expected to be < 5.25 |

Table 2: Comparison of pKa Values for Substituted Pyridines.

Spectroscopic Characterization and Advanced Analytical Techniques in Research of 3 1 Chloroethenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 3-(1-chloroethenyl)pyridine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of atom connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons and the ethenyl protons. The protons on the pyridine ring (H-2, H-4, H-5, H-6) will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would confirm the 3-substitution pattern. The two geminal protons on the ethenyl group (=CH₂) would likely appear as distinct signals due to their different chemical environments relative to the pyridine ring. The presence of the electronegative chlorine atom on the adjacent carbon is expected to deshield these protons, shifting them downfield compared to those in 3-vinylpyridine (B15099). libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show seven distinct carbon signals. The five carbons of the pyridine ring typically resonate between δ 120-150 ppm. testbook.com The chemical shifts of C-3 and C-4 would be particularly influenced by the chloroethenyl substituent. The two ethenyl carbons (>C= and =CH₂) are expected in the δ 110-140 ppm range. The carbon bearing the chlorine atom (>C-Cl) would be significantly deshielded due to the inductive effect of the halogen. libretexts.org

Predicted NMR Data: Based on known substituent effects, a predicted set of chemical shifts for this compound in CDCl₃ is presented below, contrasted with experimental data for related compounds.

| Atom | 3-Vinylpyridine ¹³C δ (ppm) | Pyridine ¹³C δ (ppm) testbook.com | Predicted this compound ¹³C δ (ppm) | Predicted this compound ¹H δ (ppm) |

| C-2 | 150.8 | 150.1 | ~151 | ~8.6 (d) |

| C-3 | 134.5 | 123.8 | ~133 | - |

| C-4 | 135.0 | 136.1 | ~136 | ~7.8 (dt) |

| C-5 | 123.5 | 123.8 | ~124 | ~7.3 (dd) |

| C-6 | 148.9 | 150.1 | ~149 | ~8.5 (dd) |

| C-α (vinyl) | 137.1 | - | ~135 (>C-Cl) | - |

| C-β (vinyl) | 116.5 | - | ~125 (=CH₂) | ~5.6 (d), ~6.1 (d) |

Note: Predicted values are estimates and would require experimental verification. 2D NMR experiments like HSQC and HMBC would be crucial to definitively assign each proton and carbon signal.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Mechanistic Probing

Vibrational spectroscopy provides valuable information about the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. cdnsciencepub.com The C=C stretching of the ethenyl group would likely be observed around 1620-1640 cm⁻¹. A strong band corresponding to the C-Cl stretching vibration is anticipated in the 900-700 cm⁻¹ range, which is characteristic for vinyl chlorides. purdue.eduresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Due to selection rules, vibrations that are weak in the IR spectrum, such as the symmetrically substituted C=C bond, may show strong signals in the Raman spectrum. spectroscopyonline.com This technique is particularly useful for studying the conformational preferences of the chloroethenyl group relative to the pyridine ring. The planarity and potential for conjugation between the ring and the substituent can be probed by analyzing the frequencies and intensities of the ring breathing modes and the vinyl C=C stretching mode under different conditions. aps.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) cdnsciencepub.compurdue.edunist.gov | Expected Wavenumber for this compound (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3080-3020 |

| Ethenyl C-H stretch | 3090-3010 | 3090-3040 |

| Pyridine Ring (C=C, C=N) stretch | 1600-1430 | 1590, 1570, 1470, 1420 |

| Ethenyl (C=C) stretch | 1650-1620 | ~1630 |

| C-H in-plane bend | 1300-1000 | Multiple bands |

| C-H out-of-plane bend | 900-675 | Multiple bands |

| C-Cl stretch | 900-700 | ~850-750 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways, which can help differentiate it from isomers.

For this compound (C₇H₆ClN), HRMS would confirm the exact mass, distinguishing it from compounds with the same nominal mass. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺˙. Due to the presence of chlorine, this peak will be accompanied by an [M+2]⁺˙ peak with an intensity approximately one-third that of the molecular ion, corresponding to the natural abundance of the ³⁷Cl isotope. nih.gov

The fragmentation pattern can be predicted by examining the spectra of 3-vinylpyridine and 3-chloropyridine. nist.govnist.gov The molecular ion of this compound could undergo several key fragmentations:

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 104, corresponding to the 3-ethynylpyridinium cation. This is often a favorable pathway for aryl chlorides.

Loss of HCl: A rearrangement followed by the elimination of a neutral HCl molecule would produce a fragment at m/z 103.

Loss of acetylene (B1199291) (C₂H₂): Cleavage of the vinyl group could result in the loss of acetylene, leading to a fragment corresponding to the 3-chloropyridinium cation at m/z 112.

Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself would produce characteristic ions at m/z 78 (pyridinium) and m/z 51.

| Ion | Predicted m/z | Proposed Identity/Origin |

| [M]⁺˙ / [M+2]⁺˙ | 139 / 141 | Molecular Ion (³⁵Cl / ³⁷Cl) |

| [M-Cl]⁺ | 104 | Loss of •Cl |

| [M-HCl]⁺˙ | 103 | Loss of HCl |

| [M-C₂H₂]⁺˙ | 112 / 114 | Loss of acetylene |

| [C₅H₄N]⁺ | 78 | Pyridinium (B92312) fragment |

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not reported, analysis of related structures, such as 3-methyl-2-vinylpyridinium bromide, offers insights into the likely solid-state arrangement. derpharmachemica.com

A crystal structure of this compound would definitively establish the geometry of the chloroethenyl group and its orientation relative to the pyridine ring. Key parameters to be determined would include the C=C and C-Cl bond lengths and the C-C-C bond angles, confirming the planarity of the vinyl moiety.

The packing of molecules in the crystal lattice would be governed by various intermolecular forces. mdpi.com Likely interactions would include:

π-π Stacking: The aromatic pyridine rings could stack with one another, a common packing motif for planar aromatic systems.

C-H···N Hydrogen Bonds: Weak hydrogen bonds could form between the C-H bonds of one molecule and the nitrogen atom of a neighboring pyridine ring.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with the electron-rich π-system of a nearby pyridine ring or the nitrogen lone pair.

C-H···Cl Interactions: Weak hydrogen bonds between C-H groups and the chlorine atom could also play a role in the crystal packing. derpharmachemica.com

Analysis of these interactions is crucial for understanding the material's physical properties, such as melting point and solubility.

Chromatographic Methodologies Coupled with Advanced Detection for Reaction Analysis and Purity Assessment

Chromatographic techniques are indispensable for monitoring reaction progress, isolating products, and assessing the purity of this compound.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for the analysis of this compound. cdc.gov A capillary column with a non-polar or mid-polarity stationary phase would likely provide good separation from starting materials and byproducts. Coupling GC with a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of components in a mixture, providing definitive confirmation of the product's identity and purity based on its retention time and mass spectrum. alwsci.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile impurities. bitesizebio.com A reversed-phase method, using a C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be a standard starting point. drawellanalytical.com Detection could be achieved using a UV detector, taking advantage of the chromophoric pyridine ring. An HPLC method would be developed to ensure baseline separation of the main compound from any related substances, allowing for accurate quantification and purity determination.

| Technique | Typical Column | Typical Mobile Phase/Carrier Gas | Detector | Application |

| GC | Capillary, 5% Phenyl Polysiloxane | Helium or Nitrogen | FID, MS | Purity assessment, reaction monitoring, analysis of volatile impurities |

| HPLC | Reversed-Phase C18, 5 µm | Acetonitrile/Water with buffer | UV (Diode Array), MS | Purity assessment, quantification, analysis of non-volatile impurities |

Theoretical and Computational Chemistry Studies of 3 1 Chloroethenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure and geometry of molecules. For 3-(1-Chloroethenyl)pyridine, these calculations reveal the foundational properties that dictate its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the ground state properties of various pyridine (B92270) derivatives. By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can optimize the molecular structure of compounds like 3-chloropyridine, a related molecule, to find its most stable geometric configuration. researchgate.net This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These optimized structural parameters are crucial for understanding the molecule's stability and spatial arrangement.

Interactive Table: Optimized Geometrical Parameters of a Pyridine Derivative (Example Data)

| Parameter | Bond/Angle | Value (DFT/B3LYP) |

| Bond Length | C-C | 1.39 Å |

| C-N | 1.34 Å | |

| C-H | 1.08 Å | |

| C-Cl | 1.74 Å | |

| Bond Angle | C-N-C | 116.9° |

| C-C-C | 118.5° | |

| H-C-C | 120.0° | |

| Cl-C-C | 121.0° | |

| Dihedral Angle | C-C-C-C | 0.0° |

| Note: This table is illustrative. Actual values for this compound would require specific calculations. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state.

For pyridine derivatives, DFT calculations can determine the energies of these frontier orbitals. researchgate.net This analysis helps in predicting the sites within the molecule that are most likely to participate in chemical reactions. For instance, the distribution of the HOMO and LUMO across the molecule can indicate nucleophilic and electrophilic centers, respectively. wuxibiology.com

Interactive Table: Frontier Orbital Energies and Related Properties (Example Data)

| Property | Value (eV) |

| HOMO Energy | -6.88 |

| LUMO Energy | -1.48 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

| Ionization Potential | 6.88 |

| Electron Affinity | 1.48 |

| Global Hardness (η) | 2.70 |

| Chemical Potential (μ) | -4.18 |

| Electrophilicity Index (ω) | 3.23 |

| Note: This table presents example data for a pyridine derivative. Specific calculations are needed for this compound. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For pyridine-containing molecules, the nitrogen atom often represents a region of high negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. researchgate.net

Elucidation of Reaction Mechanisms and Energetic Pathways

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic feasibility and pathways of transformations involving this compound.

Transition State Characterization and Activation Energy Calculations

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. For reactions involving pyridine derivatives, such as nucleophilic substitution, DFT calculations can be employed to locate the transition state structure and compute the activation energy. wuxibiology.com This information is invaluable for understanding the kinetics of the reaction and predicting how changes in the molecular structure or reaction conditions will affect the reaction outcome.

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) analysis, involves tracing the minimum energy path on the potential energy surface that connects the reactants, transition state, and products. This analysis confirms that a calculated transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. For complex multi-step reactions, this analysis can help to elucidate the complete reaction mechanism, identifying any intermediates and secondary transition states.

Aromaticity and Stability Assessments of Pyridine Derivatives

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. Pyridine is a classic aromatic heterocycle. The introduction of a substituent, such as the 1-chloroethenyl group, can modulate the degree of aromaticity by altering the electron distribution within the ring.

Computational chemistry provides several metrics to quantify aromaticity. These indices can be based on geometric, energetic, or magnetic criteria.

Geometric Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index. It evaluates the deviation of bond lengths within the ring from an ideal, fully aromatic reference. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic, Kekulé-like structure with alternating single and double bonds. rsc.org

Magnetic Indices: Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. It involves placing a "ghost" atom (a probe point) at the center of the ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)) and calculating the magnetic shielding. A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity, and a value near zero implies non-aromaticity. nih.gov Different variants of NICS have been developed to better separate the contributions of π and σ electrons. nih.gov

| Compound | HOMA Index rsc.org | NICS(0) (ppm) rsc.org | NICS(1) (ppm) nih.gov |

|---|---|---|---|

| Benzene | 1.000 | -9.7 | -11.5 |

| Pyridine | 0.995 | -8.8 | -10.2 |

The stability of pyridine derivatives is directly linked to their aromaticity. The delocalization of π-electrons provides a significant resonance stabilization energy. Experimental and computational studies have explored the stability of the pyridine ring under various conditions, confirming its robust nature, which is crucial for its prevalence in many biologically active molecules.

Solvation Effects and Environmental Influence on Molecular Behavior

The behavior of a molecule can be significantly altered by its surrounding environment, particularly in a liquid solution. Solvation, the interaction between a solute molecule and solvent molecules, can influence conformational preferences, reactivity, and spectroscopic properties. Computational solvation models are essential tools for studying these effects. acs.org

These models can be broadly categorized into two types:

Explicit Solvent Models: Individual solvent molecules are included in the simulation, typically using molecular mechanics (MM) force fields. This approach provides a detailed, atomistic view of the solute's immediate solvation shell but is computationally expensive. researchgate.net

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a characteristic dielectric constant (ε). The solute is placed in a cavity within this continuum. muni.cz This method, often implemented as the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent. acs.org

For this compound, its modest polarity, arising from the electronegative nitrogen and chlorine atoms, would lead to distinct interactions with different types of solvents.

In Polar Protic Solvents (e.g., Water, Methanol): The pyridine nitrogen can act as a hydrogen bond acceptor, leading to strong, specific interactions with solvent molecules. These interactions can significantly stabilize the solute. researchgate.net

In Polar Aprotic Solvents (e.g., Acetonitrile (B52724), Dimethylformamide): While direct hydrogen bonding is absent, dipole-dipole interactions between the solute and solvent molecules would be prominent. researchgate.net

In Nonpolar Solvents (e.g., Hexane, Benzene): Solvation would be dominated by weaker van der Waals and dispersion forces.

Computational studies can predict how key molecular properties of this compound change as a function of the solvent environment. For instance, the Gibbs free energy of solvation can be calculated to determine the molecule's solubility and partitioning behavior. Furthermore, the molecular dipole moment is expected to increase in more polar solvents due to the polarization of the solute's electron density by the solvent's reaction field. youtube.com

| Solvent | Dielectric Constant (ε) | Predicted Gibbs Free Energy of Solvation (ΔG_solv) | Predicted Dipole Moment |

|---|---|---|---|

| Gas Phase | 1 | N/A | Baseline |

| Hexane | 1.9 | Slightly Favorable | Slightly Increased |

| Acetonitrile | 37.5 | Favorable | Moderately Increased |

| Water | 78.4 | Highly Favorable | Significantly Increased |

These theoretical investigations are crucial for understanding how this compound might behave in different chemical and biological environments, providing a molecular-level basis for its reactivity, transport, and interactions.

Potential Applications in Advanced Chemical Materials and Synthetic Intermediates

Role in Polymer Science and Functional Material Development

The vinyl group of 3-(1-Chloroethenyl)pyridine makes it a prime candidate for polymerization. The presence of the pyridine (B92270) ring imparts specific functionalities to the resulting polymer, such as pH-responsiveness, metal coordination capabilities, and the potential for hydrogen bonding.

Table 1: Potential Polymerization Characteristics of this compound Derivatives

| Polymerization Technique | Potential for Control | Key Considerations |

|---|---|---|

| Radical Polymerization | Moderate | Potential for side reactions at the chlorine atom. |

| Anionic Polymerization | High | The electrophilic nature of the pyridine ring can complicate initiation. |

Polymers derived from this compound would be inherently functional. The pyridine moiety is well-known for its ability to coordinate with metal ions, making such polymers potential candidates for applications in contaminant capture, particularly for the removal of heavy metals from aqueous solutions. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be exploited in the self-assembly of block copolymers. By copolymerizing this compound with other monomers, it would be possible to create block copolymers that self-assemble into highly ordered nanostructures, with potential applications in nanotechnology and materials science. The post-polymerization modification of the chloroethenyl group could also be used to introduce further functionalities.

Supramolecular Chemistry and Host-Guest Systems

The presence of both a halogen atom and a pyridine ring in this compound suggests its utility in the construction of supramolecular assemblies through non-covalent interactions.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. The chlorine atom in this compound, attached to an sp²-hybridized carbon, can act as a halogen bond donor. This interaction could be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. The pyridine nitrogen, being a Lewis base, could also participate in halogen bonding as an acceptor, leading to more complex and hierarchical supramolecular structures. The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking involving the pyridine ring, could be harnessed to create novel crystalline materials with interesting properties.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Role of this compound | Potential Outcome |

|---|---|---|

| Halogen Bonding | Chlorine as donor; Pyridine nitrogen as acceptor | Formation of directional assemblies and networks. |

| Hydrogen Bonding | Pyridine nitrogen as acceptor | Interaction with hydrogen bond donors to form co-crystals and assemblies. |

| π-π Stacking | Pyridine ring | Stacking interactions leading to columnar or layered structures. |

The functional groups within this compound could be incorporated into larger host molecules for molecular recognition applications. The pyridine unit is a common motif in synthetic receptors due to its hydrogen bonding and metal-coordinating abilities. A receptor containing the 3-(1-chloroethenyl)phenyl group could exhibit selectivity for guest molecules that can interact with both the pyridine nitrogen and the chloroethenyl group, potentially through a combination of hydrogen and halogen bonding. Such selective recognition could be the basis for developing new sensors or materials for selective separation processes.

Intermediate in the Synthesis of Complex Organic Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. This compound can serve as a versatile starting material for the synthesis of more complex, polysubstituted pyridine derivatives. The chloroethenyl group is amenable to a variety of chemical transformations. For instance, it can participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new carbon-carbon bonds. This would allow for the elaboration of the side chain at the 3-position of the pyridine ring, leading to a diverse range of molecular architectures.

Furthermore, the reactivity of the vinyl group allows for various addition reactions, and the chlorine atom can be substituted by other nucleophiles, further expanding the synthetic utility of this compound. The ability to selectively modify the chloroethenyl group while leaving the pyridine ring intact (or vice versa) makes this compound a potentially valuable building block for the construction of complex organic molecules with tailored properties.

Building Block for Advanced Heterocyclic Systems

The dual reactivity of this compound, stemming from its vinyl chloride and pyridine moieties, makes it a versatile building block for the synthesis of complex heterocyclic structures. The vinyl group can participate in various addition and coupling reactions, while the pyridine ring can be involved in substitutions or act as a directing group.

The synthesis of functionalized and fused pyridine derivatives is a significant area of research due to their presence in a wide range of biologically active compounds and functional materials. nih.gov The general methodologies for creating polysubstituted pyridines often involve multi-component reactions or the functionalization of a pre-existing pyridine ring. core.ac.uk In this context, the chloroethenyl group of this compound can serve as a key handle for constructing more elaborate molecular architectures through cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to attach various substituents to the ethenyl group, leading to a diverse array of substituted vinylpyridines.

Furthermore, the vinyl group itself is a precursor for cycloaddition reactions, potentially leading to the formation of new heterocyclic rings fused to the pyridine core. The reactivity of the chloroethenyl group allows for nucleophilic substitution of the chlorine atom, providing another pathway to introduce different functional groups. These transformations can yield complex molecules that are challenging to synthesize through other methods, highlighting the potential of this compound as a valuable intermediate in heterocyclic chemistry. nih.gov

Precursor for Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are fundamental to modern technologies like LEDs, solar cells, and displays. ossila.comnih.gov These materials often feature conjugated π-systems that facilitate charge transport and light emission. Pyridine-containing compounds are frequently incorporated into these materials due to their electron-deficient nature, which can be used to tune the electronic properties of the final material. orgsyn.org

The this compound molecule can serve as a monomer for polymerization or as a building block for larger conjugated molecules intended for optoelectronic applications. The vinyl group can undergo polymerization to form polyvinylpyridine derivatives. The presence of the chlorine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Alternatively, the chloroethenyl group can be used to incorporate the pyridine unit into larger conjugated systems through cross-coupling reactions. For example, coupling with aromatic boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can extend the π-conjugation, a key requirement for many optoelectronic materials. The resulting materials, incorporating the pyridine-carbonitrile or triarylamine-pyridine structures, have shown promise in achieving highly efficient thermally activated delayed fluorescence (TADF) for organic light-emitting devices (OLEDs). researchgate.net The specific substitution pattern of this compound could lead to materials with unique photophysical properties.

Catalytic Component or Ligand in Industrial Chemical Processes

Pyridine and its derivatives are widely used as ligands in transition metal catalysis because the nitrogen atom's lone pair of electrons can coordinate to a metal center. ias.ac.in This coordination can modify the metal's reactivity and selectivity in various catalytic transformations. The specific structure of the pyridine ligand, including the nature and position of its substituents, plays a crucial role in determining the performance of the resulting catalyst.

This compound can function as a ligand, coordinating to a metal center through its pyridine nitrogen. The electronic properties of the pyridine ring are influenced by the chloroethenyl substituent, which in turn affects the stability and activity of the metal complex. Such complexes can be employed in a range of catalytic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. mdpi.comrsc.org

Moreover, the vinyl group offers a potential site for anchoring the ligand to a solid support, creating a heterogeneous catalyst. This immobilization can facilitate catalyst recovery and reuse, which is a significant advantage in industrial processes. The reactivity of the vinyl chloride group could also be exploited to synthesize more complex, multidentate ligands where the pyridine unit is tethered to other coordinating groups, potentially leading to catalysts with enhanced activity and selectivity. The interaction between the pyridine nitrogen and a palladium catalyst has been shown to influence the hydrolysis of imine linkages, demonstrating the nuanced role such ligands can play in catalytic cycles. mdpi.com

Future Directions and Emerging Research Avenues for 3 1 Chloroethenyl Pyridine

Development of Novel and Sustainable Synthetic Routes (e.g., electrochemistry, flow chemistry)

The synthesis of functionalized pyridines is undergoing a paradigm shift, moving towards greener and more efficient technologies. nih.gov For 3-(1-Chloroethenyl)pyridine, future research will likely focus on developing synthetic routes that offer improvements in terms of sustainability, safety, and scalability over classical batch methods.

Electrochemistry: Organic electrosynthesis offers a powerful alternative to traditional methods by using electricity, a traceless reagent, to drive chemical reactions. labunlimited.com This approach can often be conducted under mild conditions without the need for stoichiometric chemical oxidants or reductants, thus minimizing waste. Future studies could explore the electrochemical synthesis of this compound, potentially through a cross-coupling reaction or a modified vinylation process, which could offer higher selectivity and yield. labunlimited.comrsc.org

Flow Chemistry: Continuous flow chemistry provides numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling hazardous intermediates. acs.orgbeilstein-journals.org The synthesis of pyridine (B92270) derivatives has been successfully demonstrated in flow reactors, often leading to higher yields and purity compared to batch processes. beilstein-journals.orgresearchgate.net Developing a continuous flow process for this compound could enable safer scale-up, reduce reaction times, and facilitate the integration of in-line purification and analysis. acs.org

| Synthetic Method | Traditional Batch Synthesis | Emerging Sustainable Routes (Electrochemistry/Flow Chemistry) |

| Reagents | Often requires stoichiometric, potentially hazardous reagents. | Uses electricity as a "reagent"; reduces need for chemical oxidants/reductants. labunlimited.com |

| Reaction Control | Less precise control over temperature and mixing, potential for hotspots. | Precise control over residence time, temperature, and pressure. acs.org |

| Scalability | Scale-up can be challenging and may introduce safety risks. | Safer and more reliable scale-up due to small reactor volumes. beilstein-journals.org |

| Waste Generation | Can generate significant amounts of chemical waste. | Minimizes solvent and reagent waste, improving atom economy. labunlimited.com |

| Integration | Difficult to integrate with other processes. | Easily integrated into multi-step sequences and automated platforms. acs.org |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The chloroethenyl moiety attached to the pyridine ring is a versatile functional group that suggests a rich and underexplored reactive landscape. Future research is expected to delve into novel transformations that leverage the electronic properties of both the vinyl group and the electron-deficient pyridine core.

The vinyl group can act as a Michael acceptor or participate in various cross-coupling reactions. The presence of the chlorine atom provides a leaving group for nucleophilic substitution or a handle for transition-metal-catalyzed reactions. nih.gov Research into the C-H functionalization of the pyridine ring itself, a significant challenge due to the ring's electronic nature, could lead to the direct introduction of new functional groups at specific positions, creating a library of novel derivatives. researchgate.netnih.gov Exploring its potential as a covalent warhead, similar to how vinylpyridines have been used to target specific cysteine residues in proteins, could open up new avenues in drug discovery. acs.orgnih.govnih.gov

Integration with Automated Synthesis and Machine Learning for Reaction Discovery

The convergence of laboratory automation and artificial intelligence is revolutionizing chemical research. beilstein-journals.org For this compound, these technologies can dramatically accelerate the discovery of new reactions and the optimization of existing synthetic routes.

Potential Workflow for ML-Assisted Discovery:

Data Collection: An automated flow reactor system performs an initial set of reactions to synthesize or functionalize this compound under diverse conditions. nih.gov

Model Training: A machine learning algorithm (e.g., a neural network or Gaussian process) is trained on this initial dataset to build a predictive model of the reaction landscape. researchgate.net

Autonomous Suggestion: The algorithm identifies and suggests the next set of experimental conditions that are predicted to maximize the desired outcome (e.g., yield).

Iterative Refinement: The automated system performs the suggested experiments, and the new data is used to retrain and improve the model, leading to an iterative cycle of optimization. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level, thereby guiding and accelerating experimental research. For this compound, advanced computational modeling can offer insights into its electronic structure, reactivity, and potential applications.

Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) can be used to calculate molecular properties such as orbital energies, charge distribution, and reaction energy profiles. This allows researchers to predict the most likely sites for electrophilic or nucleophilic attack, understand reaction mechanisms, and screen potential catalysts for synthetic transformations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its derivatives in different environments, such as in solution or interacting with a biological target. jchemlett.comjchemlett.com This is particularly valuable for designing molecules with specific properties, for instance, predicting how a polymer derived from this compound might fold or how a potential drug candidate might bind to a protein's active site. jchemlett.com These predictive models can significantly reduce the number of "trial-and-error" experiments required.

| Computational Tool | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for novel transformations. | Reaction pathways, transition state energies, kinetic barriers. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives. | Correlation between molecular structure and properties like toxicity or efficacy. jchemlett.com |

| Molecular Docking | Simulating the binding of derivatives to protein targets. | Binding affinity, orientation in the active site, potential as an inhibitor. jchemlett.com |

| Molecular Dynamics (MD) | Simulating the behavior of polymers or materials over time. | Conformational changes, stability, interactions with solvent. jchemlett.com |

Discovery of New Applications in Specialized Chemical Technologies

The unique structure of this compound makes it a promising candidate for a range of specialized applications beyond its use as a simple synthetic intermediate.

Polymer Science: The vinyl group allows the molecule to act as a monomer for polymerization. The resulting poly(vinylpyridine) derivatives could have interesting properties, such as altered solubility, thermal stability, or the ability to coordinate with metals, making them useful in materials science for coatings, films, or catalysts.